molecular formula C16H12N4O B8278556 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-methyl-5-phenyl- CAS No. 139360-51-3

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-methyl-5-phenyl-

Cat. No. B8278556
CAS RN: 139360-51-3
M. Wt: 276.29 g/mol
InChI Key: QTLGGVWDGXZCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-methyl-5-phenyl- is a useful research compound. Its molecular formula is C16H12N4O and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-methyl-5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-methyl-5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

139360-51-3

Product Name

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-methyl-5-phenyl-

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

3-methyl-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C16H12N4O/c1-19-10-18-13-12-8-5-9-17-15(12)20(16(21)14(13)19)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

QTLGGVWDGXZCST-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 3 0 ml of dimethylformamide was dissolved 0.80 g (3.1 mmol) of Compound 3 obtained in Example 3, and 0.18 g (4.6 mmol) of 60% sodium hydride in oil was added to the solution at room temperature. After evolution of hydrogen ceased, 0.40 ml (6.3 mmol) of methyl iodide was added to the reaction mixture, followed by stirring for 5 hours. Then, 2 ml of a saturated aqueous solution of ammonium chloride was added to the mixture, and the solvent was distilled off under reduced pressure. The resulting residue was subjected to silica gel column chromatography (developing solvent: chloroform/methanol=70/1) to obtain crystals. Recrystallization from ethanol-isopropyl ether gave 0.61 g (yield 72%) of Compound 4 as colorless crystals.
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0 (± 1) mol
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0.4 mL
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saturated aqueous solution
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2 mL
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0.8 g
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0.18 g
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3
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Yield
72%

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